molecular formula C19H13BrClN5O2 B2827868 N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-88-1

N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2827868
CAS RN: 852440-88-1
M. Wt: 458.7
InChI Key: JHEIUBZVWWWKGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl core, followed by the introduction of the phenyl groups through a suitable coupling reaction. The halogen atoms could be introduced either before or after the coupling reaction, depending on the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by the functional groups present in it. The halogen atoms could potentially be replaced by other groups in a substitution reaction, and the compound could also participate in coupling reactions with other aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen atoms could make the compound relatively heavy and potentially increase its boiling and melting points. The presence of the nitrogen atoms could make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Material Science and Crystal Engineering

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s intended to be used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The presence of the halogen atoms could make the compound potentially hazardous, as halogenated compounds can be toxic and environmentally harmful .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials. If it’s intended to be used as a reagent in a chemical reaction, future research could focus on exploring its reactivity under different conditions and developing new reactions that it can participate in .

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEIUBZVWWWKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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